4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Overview
Description
4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzene ring and a piperazine moiety linked to the phenyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine moiety is synthesized by reacting 1-benzylpiperazine with propanoyl chloride under basic conditions to yield 4-propanoylpiperazine.
Coupling with the Benzamide Moiety: The 4-propanoylpiperazine is then coupled with 4-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide.
Reduction: Formation of 4-methoxy-N-[2-(4-hydroxypropylpiperazin-1-yl)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- 4-methoxy-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzamide
- 4-methoxy-N-[2-(4-benzoylpiperazin-1-yl)phenyl]benzamide
Uniqueness
4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the propanoyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-20(25)24-14-12-23(13-15-24)19-7-5-4-6-18(19)22-21(26)16-8-10-17(27-2)11-9-16/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHETCACCCQTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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